
7-(Benzyloxy)-2-chloro-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-2-chloro-1,5-naphthyridine: is a heterocyclic compound that features a naphthyridine core substituted with a benzyloxy group at the 7-position and a chlorine atom at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2-chloro-1,5-naphthyridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthyridine derivative.
Benzyloxy Substitution: The introduction of the benzyloxy group can be achieved through a nucleophilic substitution reaction. This involves reacting the naphthyridine derivative with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Chlorination: The chlorination at the 2-position can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-2-chloro-1,5-naphthyridine: undergoes several types of chemical reactions:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 7-(Benzyloxy)-1,5-naphthyridine.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-2-chloro-1,5-naphthyridine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-2-chloro-1,5-naphthyridine depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.
Material Science: In electronic applications, it may function as a charge carrier or light-emitting molecule, depending on its electronic structure and the nature of its substituents.
Vergleich Mit ähnlichen Verbindungen
7-(Benzyloxy)-2-chloro-1,5-naphthyridine: can be compared with other similar compounds:
7-(Benzyloxy)-1,5-naphthyridine: Lacks the chlorine atom at the 2-position, which may affect its reactivity and biological activity.
2-Chloro-1,5-naphthyridine: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.
7-(Benzyloxy)-2-methyl-1,5-naphthyridine: Substitutes a methyl group for the chlorine atom, potentially altering its electronic properties and reactivity.
The uniqueness of This compound lies in the combination of the benzyloxy and chlorine substituents, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H11ClN2O |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
2-chloro-7-phenylmethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C15H11ClN2O/c16-15-7-6-13-14(18-15)8-12(9-17-13)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
OYDVNYHOQVFANF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CC(=N3)Cl)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


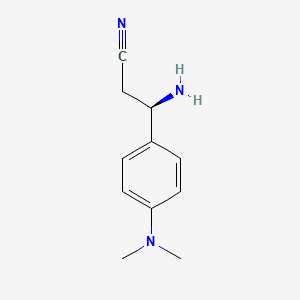
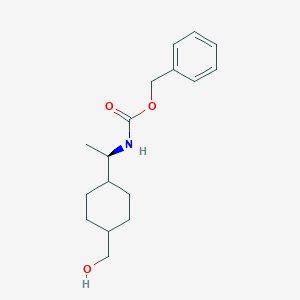
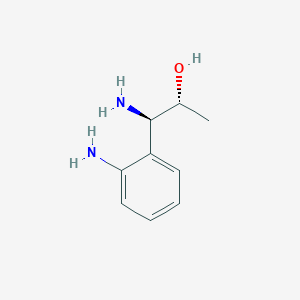
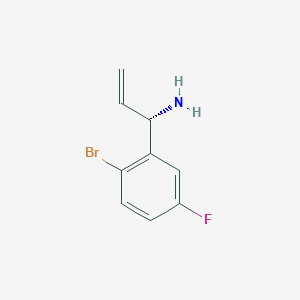
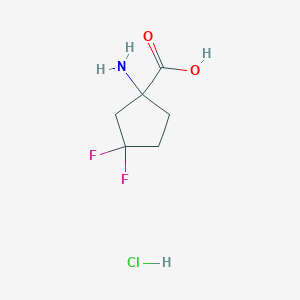
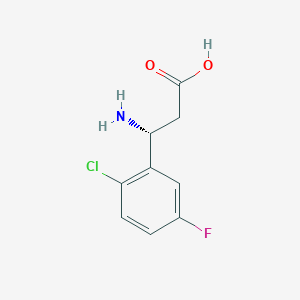
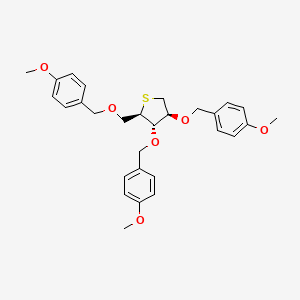
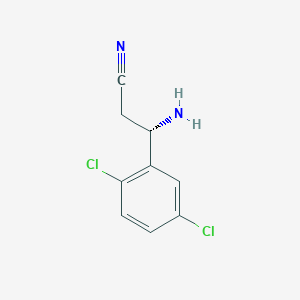
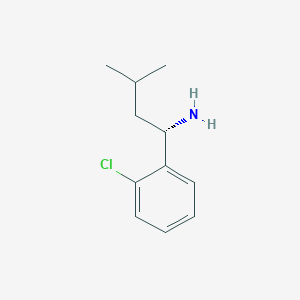
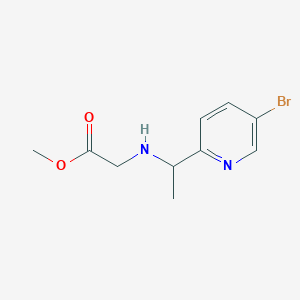
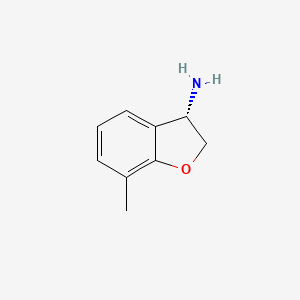
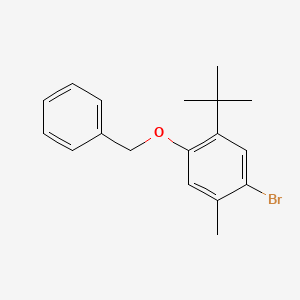
![(2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B13043056.png)
![5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13043064.png)
